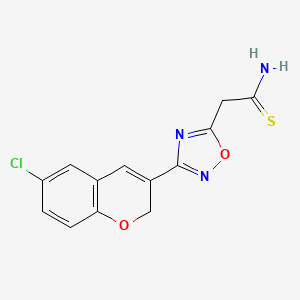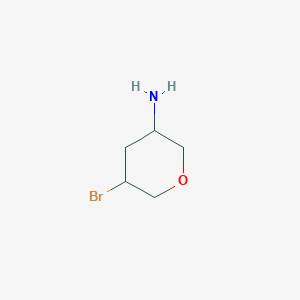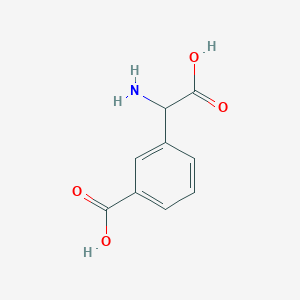
1-(Azetidin-3-yl)-4-methylpiperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-3-yl)-4-methylpiperazine hydrochloride is a chemical compound that belongs to the class of azetidines and piperazines Azetidines are four-membered nitrogen-containing heterocycles, while piperazines are six-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)-4-methylpiperazine hydrochloride can be synthesized through several methods. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Azetidin-3-yl)-4-methylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
1-(Azetidin-3-yl)-4-methylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-3-yl)-4-methylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects .
Comparación Con Compuestos Similares
Piperazine: A six-membered nitrogen-containing heterocycle similar to the piperazine moiety in the compound.
Oxetane: Another four-membered heterocycle, but with an oxygen atom instead of nitrogen.
Uniqueness: this compound is unique due to its combination of azetidine and piperazine moieties, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
1190322-64-5 |
|---|---|
Fórmula molecular |
C8H18ClN3 |
Peso molecular |
191.70 g/mol |
Nombre IUPAC |
1-(azetidin-3-yl)-4-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C8H17N3.ClH/c1-10-2-4-11(5-3-10)8-6-9-7-8;/h8-9H,2-7H2,1H3;1H |
Clave InChI |
NIHKJHVKRCVMHY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl3-thiabicyclo[3.1.0]hexane-6-carboxylate3,3-dioxide](/img/structure/B13015925.png)





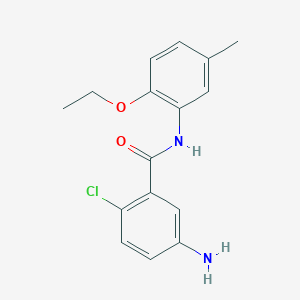
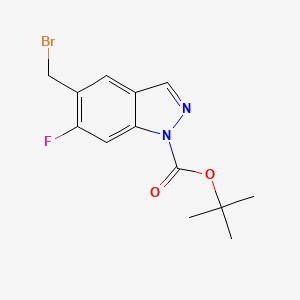

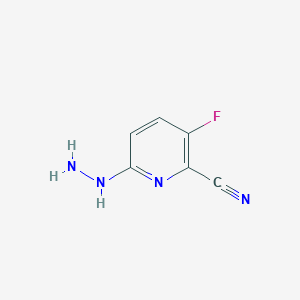
![Tert-butyl3-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13015978.png)
